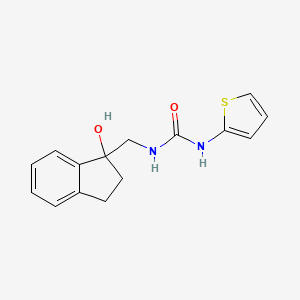

![molecular formula C7H7NO2 B2419742 6,7-dihydro-5H-benzo[d]isoxazol-4-one CAS No. 87287-41-0](/img/structure/B2419742.png)

6,7-dihydro-5H-benzo[d]isoxazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

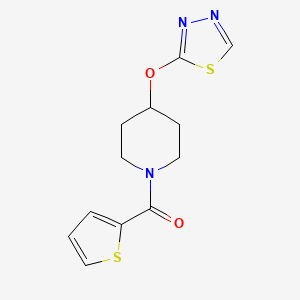

6,7-dihydro-5H-benzo[d]isoxazol-4-one is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom at adjacent positions . It has a molecular weight of 137.14 . This compound is of immense importance due to its wide spectrum of potential biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives, including 6,7-dihydro-5H-benzo[d]isoxazol-4-one, has been an interesting field of study for decades . The development of new synthetic strategies and the design of new isoxazole derivatives are based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-benzo[d]isoxazol-4-one is characterized by a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

6,7-dihydro-5H-benzo[d]isoxazol-4-one is a solid compound . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications

Chemical Synthesis and Properties :

- 6,7-Dihydro-5H-benzo[d]isoxazol-4-one has been used in chemical synthesis, such as in the ring-opening of hydroxyimino isoxazoles promoted by molybdenum hexacarbonyl, leading to the formation of distinct compounds like β-disubstituted compounds and 6,7-dihydro-1H-indazol-4(5H)-ones (Anderson‐Mckay et al., 1996).

- An exploration of its role in the synthesis of new pyrazole and isoxazole derivatives, particularly for potential use in antipsychotic drugs, has been conducted (Barceló et al., 2007).

Potential in Anticancer Research :

- The compound has been investigated for its utility in developing anticancer agents. A study detailed the synthesis of novel derivatives and their preliminary examination against human cancer cell lines, showing promising results against certain types of cancer cells (Behbehani et al., 2020).

Biochemical Applications :

- Its derivatives have been studied as selective inhibitors of aldosterone synthase (CYP11B2) with potential biomedical applications. These compounds showed unique characteristics among CYP11B2 inhibitors due to their lack of a strong-heme binding group (Meyers et al., 2017).

Organic Chemistry and Catalysis :

- The use of benzo[d]isoxazoles in gold-catalyzed cycloaddition reactions with ynamides has been explored, providing access to various polysubstituted compounds. This highlights its role in facilitating complex chemical reactions (Xu et al., 2018).

Synthetic Methodologies and Compound Development :

- Research has also focused on developing efficient synthetic methods for creating isoxazole derivatives, which have significant implications in drug development and organic chemistry (Zhang et al., 2021).

- A study on the [3 + 2] cycloaddition synthesis of benzo[d]isoxazole derivatives in an aqueous medium, illustrating the versatility of the compound in facilitating novel chemical reactions (Hou et al., 2013).

Safety and Hazards

The safety information for 6,7-dihydro-5H-benzo[d]isoxazol-4-one indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

Given the diverse and potential pharmacological activities of the isoxazole ring, many researchers across the globe are engaged in the development of pharmacologically active agents bearing it . This suggests that 6,7-dihydro-5H-benzo[d]isoxazol-4-one and its derivatives may have promising future applications in the field of medicinal chemistry .

properties

IUPAC Name |

6,7-dihydro-5H-1,2-benzoxazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-6-2-1-3-7-5(6)4-8-10-7/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEXOPJPDKFRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NO2)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007476 |

Source

|

| Record name | 6,7-Dihydro-1,2-benzoxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87287-41-0 |

Source

|

| Record name | 6,7-Dihydro-1,2-benzoxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2419662.png)

![N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide](/img/structure/B2419667.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2419669.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2419670.png)

![6-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2419673.png)

![4-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2419678.png)